5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole

Übersicht

Beschreibung

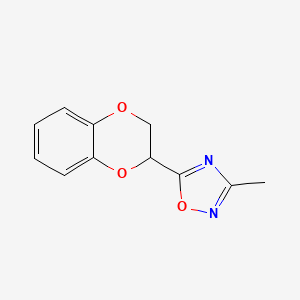

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole is a chemical compound that features a benzodioxin ring fused with an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate reagents to introduce the oxadiazole ring. One common method involves the cyclization of a precursor molecule under specific conditions to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzodioxin moiety.

Substitution: Various substitution reactions can occur, particularly on the benzodioxin ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the benzodioxin ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various 1,3,4-oxadiazoles and their biological evaluation against cancer cell lines. Compounds similar to 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole demonstrated significant cytotoxic effects against glioblastoma cells (LN229), indicating potential as anti-cancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | LN229 | 10 | Induction of apoptosis |

| 5d | A549 (Lung) | 12 | Cell cycle arrest |

| 5m | MCF7 (Breast) | 15 | DNA damage |

Antidiabetic Properties

In vivo studies using Drosophila melanogaster models indicated that certain oxadiazole derivatives lowered glucose levels significantly. This suggests that compounds like this compound may have therapeutic potential for managing diabetes .

Agricultural Applications

Oxadiazoles have been investigated for their potential as agrochemicals due to their ability to inhibit certain enzymes critical in pest metabolism. The derivatives can function as insecticides or herbicides by disrupting metabolic pathways in pests while being less toxic to non-target organisms.

Case Study: Insecticidal Activity

A series of oxadiazole derivatives were tested for insecticidal activity against common agricultural pests. The results showed effective mortality rates at low concentrations, highlighting the potential for developing new insecticides based on oxadiazole structures .

Photophysical Properties

The unique structure of oxadiazoles allows them to be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light when excited makes them suitable for applications in display technologies.

Table 2: Photophysical Properties of Oxadiazole Derivatives

| Compound ID | Emission Wavelength (nm) | Quantum Yield (%) | Application Area |

|---|---|---|---|

| Compound A | 450 | 25 | OLEDs |

| Compound B | 520 | 30 | Fluorescent sensors |

Wirkmechanismus

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzodioxin derivatives and oxadiazole-containing molecules. Examples include:

- 2,3-Dihydro-1,4-benzodioxin

- 3-Methyl-1,2,4-oxadiazole

- Benzodioxole derivatives

Uniqueness

What sets 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole apart is its unique combination of the benzodioxin and oxadiazole rings, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound generally involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with appropriate reagents to form the oxadiazole ring. The synthesis process typically includes:

- Formation of Benzodioxin : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.

- Cyclization : Using hydrazides and aldehydes to form the oxadiazole structure.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound has shown potential in several areas:

Anticancer Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. The mechanisms include:

- Inhibition of Enzymes : Such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .

- Cytotoxicity : Studies have reported cytotoxic effects against various cancer cell lines including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) using MTT assays .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. The results suggest that it can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been tested for its ability to inhibit specific enzymes linked to metabolic disorders:

- α-glucosidase Inhibition : This suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by regulating blood sugar levels .

- Acetylcholinesterase Inhibition : Implicating possible benefits in treating Alzheimer’s disease (AD) through enhanced cholinergic transmission .

Data Tables

| Biological Activity | Mechanism | Target |

|---|---|---|

| Anticancer | Enzyme inhibition | Thymidylate synthase, HDAC |

| Antioxidant | Free radical scavenging | N/A |

| α-glucosidase inhibition | Blood sugar regulation | α-glucosidase |

| Acetylcholinesterase inhibition | Cholinergic enhancement | Acetylcholinesterase |

Study 1: Anticancer Efficacy

A study conducted on a library of oxadiazole derivatives demonstrated that modifications to the oxadiazole scaffold significantly increased cytotoxicity against cancer cells. The findings indicated that specific substitutions on the benzodioxin moiety enhanced the overall anticancer activity .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, compounds similar to this compound were shown to effectively inhibit α-glucosidase and acetylcholinesterase enzymes. These results suggest a promising avenue for therapeutic development in metabolic and neurodegenerative diseases .

Eigenschaften

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-11(16-13-7)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFPXYFMATWGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.